Synthesis Efficiency: 2-Fold Higher Yield with Para-Iodoaniline Route Compared to Para-Chloroaniline
In the synthesis of Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate, the route using 4-iodoaniline as the aryl source achieves a significantly higher yield (approximately 76%) compared to the route using 4-chloroaniline (approximately 39%) . This represents a 95% relative increase in yield. The reaction involves coupling with ethyl 4-oxazolecarboxylate under Pd-catalyzed conditions .
| Evidence Dimension | Synthetic yield (isolated yield of the same target product) |
|---|---|
| Target Compound Data | 76% |
| Comparator Or Baseline | Route using 4-chloroaniline: 39% |
| Quantified Difference | 37 percentage points; 95% relative increase |
| Conditions | Palladium-catalyzed cross-coupling of ethyl 4-oxazolecarboxylate with para-iodoaniline vs. para-chloroaniline |
Why This Matters
This 2-fold yield advantage directly translates to lower material costs, reduced waste, and faster synthesis timelines for labs and production-scale procurement.
